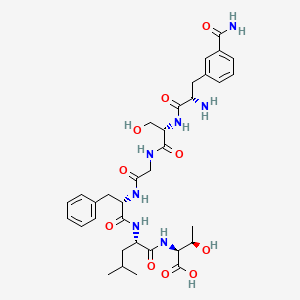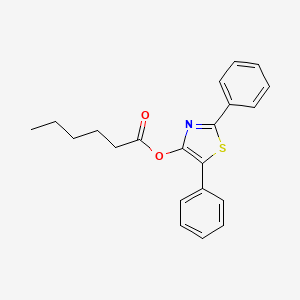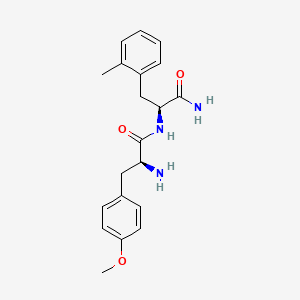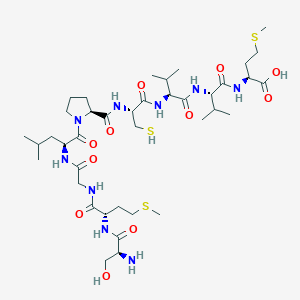
H-Ryyrik-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of H-RYYRIK-NH2 involves solid-phase peptide synthesis using the Fmoc-strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The N-terminal acetyl group is essential for its activity, while the C-terminal amide group is less significant . Industrial production methods for peptides like this compound typically involve automated peptide synthesizers that can handle large-scale synthesis with high purity and yield.
Chemical Reactions Analysis
H-RYYRIK-NH2 undergoes various chemical reactions, including substitution and reduction. For instance, tritium-labelled isovaleryl-RYYRIK-NH2 is prepared from its precursor by catalytic reduction using tritium gas . Common reagents used in these reactions include tritium gas and other reducing agents. The major products formed from these reactions are tritium-labelled analogs that are useful for receptor-binding studies.
Scientific Research Applications
H-RYYRIK-NH2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a specific antagonist for the nociceptin/orphanin FQ (NOP) receptor, which is involved in pain modulation . This compound is valuable in studying the receptor-binding characteristics of antagonists and has potential clinical applications as an analgesic and antineuropathic drug . Additionally, it is used in the development of innovative antiparkinson drugs and in the study of G protein-coupled receptor signaling pathways .
Mechanism of Action
H-RYYRIK-NH2 exerts its effects by antagonizing the nociceptin/orphanin FQ receptor (ORL1). It competitively inhibits the stimulation of GTP binding to G proteins by nociceptin, thereby blocking the nociceptin-induced activation of G proteins . This antagonism is specific to the ORL1 receptor and does not affect other opioid receptors. The N-terminal acetyl group and the tripeptide sequence RYY (Arg-Tyr-Tyr) are crucial for its binding to the receptor .
Comparison with Similar Compounds
H-RYYRIK-NH2 is similar to other nociceptin antagonists, such as Ac-RYYRWK-NH2 and tritium-labelled isovaleryl-RYYRIK-NH2 . These compounds share structural similarities and target the same receptor but differ in their binding affinities and specific activities. This compound is unique in its high affinity and specificity for the ORL1 receptor, making it a valuable tool for studying nociceptin signaling pathways and developing therapeutic agents.
Properties
Molecular Formula |
C42H68N14O7 |
|---|---|
Molecular Weight |
881.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C42H68N14O7/c1-3-25(2)34(40(63)52-30(35(45)58)14-7-8-20-43)56-37(60)31(15-10-22-51-42(48)49)53-38(61)33(24-27-16-18-28(57)19-17-27)55-39(62)32(23-26-11-5-4-6-12-26)54-36(59)29(44)13-9-21-50-41(46)47/h4-6,11-12,16-19,25,29-34,57H,3,7-10,13-15,20-24,43-44H2,1-2H3,(H2,45,58)(H,52,63)(H,53,61)(H,54,59)(H,55,62)(H,56,60)(H4,46,47,50)(H4,48,49,51)/t25-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
NJUUHBQLRQTWGG-QQUOXUDESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


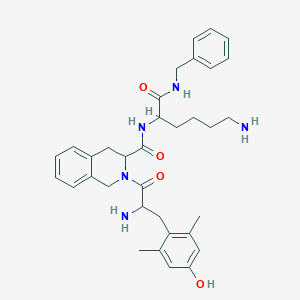
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849219.png)
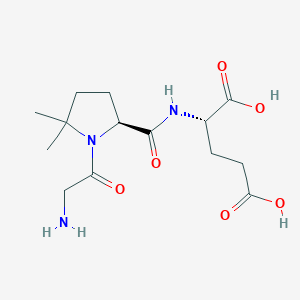
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849223.png)
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849235.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzothiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849236.png)
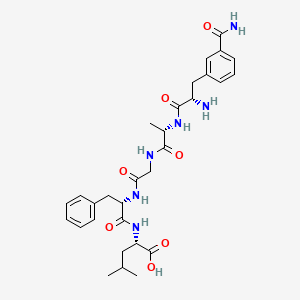
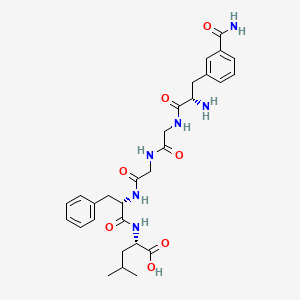
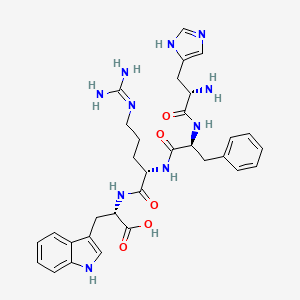
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849256.png)
